molecular formula C22H28O4 B13418312 Des-methylformate Eplerenone

Des-methylformate Eplerenone

Cat. No.: B13418312
M. Wt: 356.5 g/mol
InChI Key: PKEDSINSHNDWPK-GBVSWGERSA-N
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Chemical Reactions Analysis

Double Michael Addition/Aldol Condensation

Reaction :
11α-hydroxy curry ketone reacts with acetone cyanohydrin via a double Michael addition/Aldo condensation to form enamine 8 .

Mechanism :

  • The reaction involves nucleophilic attack by the ketone’s α-carbon on the α,β-unsaturated carbonyl of acetone cyanohydrin.

  • The quaternary ammonium base (e.g., benzyltrialkylammonium hydroxide) facilitates deprotonation and stabilization of intermediates.

Conditions :

  • Temperature : 0°C to 100°C .

  • Catalyst : Quaternary ammonium base (0.5–4 equivalents) .

Intermediate :
Enamine 8 (structure: a spirocyclic compound with a furan ring fused to a steroid nucleus) .

Partial Hydrolysis and Ring-Opening

Reaction :
Enamine 8 undergoes partial hydrolysis to generate intermediate 5 , which is then subjected to ring-opening under basic conditions to yield hydroxyl ester 9 .

Mechanism :

  • Hydrolysis of 8 breaks the enamine bond, forming a γ-lactone intermediate.

  • Ring-opening of 5 under alkaline conditions (e.g., NaOH) introduces hydroxyl and ester functionalities.

Conditions :

  • pH : Alkaline (e.g., NaOH solution) .

Intermediate :
Hydroxyl ester 9 (structure: a γ-lactone-pregna-4-ene derivative with hydroxyl and ester groups at positions 7α and 21) .

Elimination to Form Enester (10)

Reaction :
Hydroxyl ester 9 undergoes elimination to form enester 10 .

Mechanism :

  • Elimination involves the removal of a hydroxyl group and the formation of a double bond, likely via an E1/E2 mechanism.

Reagent :

  • Phosphorus oxychloride (POCl₃) to facilitate elimination .

Intermediate :
Enester 10 (structure: a conjugated ene-ester spirocycle) .

Selective Epoxidation

Reaction :
The double bond in 10 undergoes selective epoxidation to form the 9α,11α-epoxide.

Mechanism :

  • Epoxidation is achieved using trichloroacetonitrile and 30% hydrogen peroxide , with dipotassium hydrogen phosphate as a buffer.

  • The reaction is stereoselective, favoring the formation of the desired epoxide due to steric and electronic factors.

Conditions :

  • Temperature : 8°C .

  • Reaction Time : 24 hours .

Intermediate :
Epoxide 11 (structure: a spirocyclic compound with a 9α,11α-epoxide and γ-lactone) .

Key Intermediates and Their Roles

Intermediate Structure Role in Synthesis
8 (Enamine)Spirocyclic furan-steroid hybridPrecursor to hydroxyl ester 9 .
5 γ-lactone-pregna-4-ene derivativeIntermediate after hydrolysis of 8 .
9 Hydroxyl ester with γ-lactoneUndergoes elimination to form enester 10 .
10 Conjugated ene-ester spirocycleSubstrate for epoxidation .
11 (Epoxide)9α,11α-epoxide spirocycleFinal precursor to eplerenone .

Challenges and Innovations

  • Stereoselectivity : The epoxidation step requires precise control to achieve the desired stereochemistry at the 9α,11α positions .

  • Scalability : The use of phosphorus oxychloride and hydrogen peroxide ensures efficient elimination and epoxidation, respectively, critical for large-scale production .

Research Findings and Implications

  • Process Efficiency : The multistep synthesis highlights the importance of optimizing each reaction to minimize impurities. For example, the elimination step using POCl₃ ensures complete conversion

Comparison with Similar Compounds

Des-methylformate Eplerenone is structurally similar to other aldosterone receptor antagonists such as Spironolactone and Canrenone . it is unique in its selective binding to the mineralocorticoid receptor with minimal affinity for progesterone and androgen receptors . This selectivity reduces the risk of side effects like gynecomastia and sexual dysfunction, which are more common with Spironolactone .

Similar Compounds

This compound’s unique properties and selective receptor binding make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(1R,2S,10S,11S,14R,15S,17R)-2,15-dimethylspiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,5'-oxolane]-2',5-dione

InChI

InChI=1S/C22H28O4/c1-19-8-5-14(23)11-13(19)3-4-16-15-6-9-21(10-7-18(24)26-21)20(15,2)12-17-22(16,19)25-17/h11,15-17H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+,22-/m0/s1

InChI Key

PKEDSINSHNDWPK-GBVSWGERSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC56CCC(=O)O6)C

Origin of Product

United States

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